molecular formula C4H7N3O B1266786 5-amino-1-methyl-1H-pyrazol-3-ol CAS No. 54167-77-0

5-amino-1-methyl-1H-pyrazol-3-ol

Cat. No.: B1266786
CAS No.: 54167-77-0
M. Wt: 113.12 g/mol
InChI Key: IRPLFUJJHBGEAL-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino and hydroxyl functional groups, is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Biochemical Analysis

Biochemical Properties

5-amino-1-methyl-1H-pyrazol-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme crucial for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and AchE can lead to a reduction in AchE levels, impacting neurotransmission processes . Additionally, this compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AchE can alter neurotransmission, affecting neuronal cell function . Furthermore, its role as a precursor in the synthesis of other heterocyclic compounds can lead to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with AchE results in enzyme inhibition, reducing the breakdown of acetylcholine . This inhibition can lead to changes in neurotransmission and subsequent cellular responses. Additionally, the compound’s role in synthesizing other heterocyclic systems can influence gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, particularly in neurotransmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular function without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition leading to disrupted neurotransmission . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For instance, its role as a precursor in synthesizing pyrazolo[1,5-a]pyrimidines involves multiple enzymatic steps . These metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function. For example, its interaction with AchE in neuronal cells can lead to localized effects on neurotransmission .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the synaptic cleft, for instance, allows it to interact with AchE and modulate neurotransmission . Understanding its subcellular distribution can provide insights into its biochemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with hydrazine hydrate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts to enhance reaction rates and selectivity. For example, the use of palladium-catalyzed coupling reactions has been explored for the efficient synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-pyrazol-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

Major products formed from these reactions include nitroso and nitro derivatives from oxidation, hydrazine derivatives from reduction, and various substituted pyrazoles from nucleophilic substitution reactions .

Scientific Research Applications

5-Amino-1-methyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-amino-1-methyl-1H-pyrazol-3-ol apart is its unique combination of amino and hydroxyl functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

3-amino-2-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPLFUJJHBGEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969118
Record name 5-Amino-1-methyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54167-77-0
Record name NSC73554
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Record name 5-Amino-1-methyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-2,3-dihydro-1H-pyrazol-3-one
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